molecular formula C19H16Cl2N2O4S B1679932 Pyrazolynate CAS No. 58011-68-0

Pyrazolynate

Cat. No. B1679932
CAS RN: 58011-68-0
M. Wt: 439.3 g/mol
InChI Key: ASRAWSBMDXVNLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pyrazolynate is a chemical compound with the molecular formula C19H16Cl2N2O4S . It is also known by other names such as 4-(2,4-dichlorobenzoyl)-1,3-dimethyl-1H-pyrazol-5-yl 4-methylbenzenesulfonate .


Synthesis Analysis

The synthesis of pyrazoline derivatives, which include Pyrazolynate, is a significant area of research due to their favorable photophysical properties and crucial role in charge transfer processes . Various reaction protocols have been developed for their synthesis .


Molecular Structure Analysis

The molecular structure of Pyrazolynate is based on structures generated from information available in ECHA’s databases . The molecular mass is 439.312 Da .


Chemical Reactions Analysis

Pyrazolines, including Pyrazolynate, are extremely valuable nitrogen-containing heterocyclic compounds that exist in a variety of chemical and biological agents and enhance their activities . Various reaction protocols have been worked out for their synthesis .


Physical And Chemical Properties Analysis

Pyrazolynate has a density of 1.4±0.1 g/cm3, a boiling point of 610.7±55.0 °C at 760 mmHg, and a flash point of 323.1±31.5 °C . It has 6 H bond acceptors, 0 H bond donors, and 5 freely rotating bonds .

Scientific Research Applications

  • Brightening Agents

    • Pyrazolines are used as brightening agents in synthetic fibers, papers, and textiles .
    • They enhance the appearance and color brightness of these materials .
  • Fluorescent Probes

    • Pyrazolines serve as fluorescent probes in some elaborate chemo-sensors .
    • They are used to detect and measure the presence of other substances .
  • Recognition of Transition Metal Ions

    • Pyrazolines are used in the recognition of transition metal ions .
    • They can selectively bind and detect these ions in a mixture .
  • Hole-Transport Material

    • Pyrazolines are used as hole-transport materials .
    • They are used in organic electronics for their ability to transport positive charges .
  • Organic Electronics

    • Pyrazolines are used in organic electronics .
    • They are used in devices like organic light-emitting diodes (OLEDs) and solar cells .
  • Electrophotography and Electroluminescence

    • Pyrazolines are used in electrophotography and electroluminescence .
    • They are used in devices that produce an image or light when an electric current is applied .
  • Enantioselective Synthesis

    • Pyrazolone derivatives are used in enantioselective synthesis .
    • They are powerful synthons for the construction of chiral pyrazolone and pyrazole derivatives .
  • Medicinal Chemistry and Functional Materials

    • Pyrazolone and pyrazole derivatives are important classes of heterocycles due to their widespread occurrence in medicinal chemistry and functional materials .
  • Dye Molecules or in Polymer Light Emitting Diodes

    • UV-active pyrazole derivatives may have applications as dye molecules or in polymer light emitting diodes .
  • Anti-bacterial, Anti-hypertensive, Anti-pyretic, Analgesic, Tranquillizer, Anti-inflammatory, Anti-convulsant, Anti-thrombotic, Anti-tumor and Anti-tumor Agents

    • The derivatives of pyrazole are also used as anti-bacterial, diuretic, anti-hypertensive, anti-pyretic, analgesic, tranquillizer, anti-inflammatory, anti-convulsant, anti-thrombotic, anti-tumor and anti-tumor agents in medicinal therapy .
  • Chemo-sensor for Zn 2+ Ions Recognition

    • Pyrazoline derivatives are used as chemo-sensor for Zn 2+ ions recognition .
    • They exhibit excellent sensitivity & selectivity and emitting blue-light with high quantum yields and electroluminescence .

Safety And Hazards

Pyrazolynate is harmful if inhaled . In case of inhalation, it is advised to remove the victim to fresh air and keep at rest in a position comfortable for breathing . It is also recommended to avoid breathing dust/fume/gas/mist/vapours/spray and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

[4-(2,4-dichlorobenzoyl)-2,5-dimethylpyrazol-3-yl] 4-methylbenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16Cl2N2O4S/c1-11-4-7-14(8-5-11)28(25,26)27-19-17(12(2)22-23(19)3)18(24)15-9-6-13(20)10-16(15)21/h4-10H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASRAWSBMDXVNLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC2=C(C(=NN2C)C)C(=O)C3=C(C=C(C=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16Cl2N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1058133
Record name Pyrazolynate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1058133
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

439.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pyrazolynate

CAS RN

58011-68-0
Record name Pyrazolate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=58011-68-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyrazolynate [ISO]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058011680
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pyrazolynate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1058133
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PYRAZOLYNATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W6095Q94N6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Pyrazolynate
Reactant of Route 2
Pyrazolynate

Citations

For This Compound
200
Citations
T Kubo, M Ohno, S Nagasawa, T Kose… - Bulletin of environmental …, 2012 - Springer
… , c), few studies have reported the behaviors of pyrazolynate and DTP in actual paddy water and soil. This paper describes recent variations of pyrazolynate and DTP both in paddy field …
Number of citations: 5 link.springer.com
H Cho, HY Kim, CU Lim, SM Hong… - 한국농약과학회학술발표 …, 2019 - dbpia.co.kr
Rapid residue method for flupoxam used an agricultural herbicide to control a range of weeds in cereal crops, and pyrazolynate that has a role as a prohervicide to control weeds in rice …
Number of citations: 0 www.dbpia.co.kr
A Trebst, B Depka, H Holländer-Czytko - FEBS letters, 2002 - Elsevier
… We found that both pyrazolynate and the active derivative of … described here (only pyrazolynate data are shown). We use, … of the HPP-oxygenase inhibitor pyrazolynate on C. reinhardtii …
Number of citations: 290 www.sciencedirect.com
T Iwafune, T Ara, S Ishihara, A Yokoyama… - Bulletin of environmental …, 2012 - Springer
… atomus was 21,900 μg/L for pyrazolynate destosyl and the values to P. subcapitata were … L for pyrazolynate destosyl (Table 2). The toxicities of cafenstrol and pyrazolynate destoytosyl to …
Number of citations: 8 link.springer.com
Y Koyama, M Miyama - Special Bulletin of the Chiba Prefectural …, 1990 - cabdirect.org
… The most suitable application time of pyrazolynate was in the … The application of pyrazolynate at air temp. of 30C injured … Single applications of pyrazolynate could not control weeds …
Number of citations: 2 www.cabdirect.org
J Kruk, H Holländer-Czytko, W Oettmeier… - Journal of plant …, 2005 - Elsevier
… Both isoxaflutole and pyrazolynate are used in commercial preparations in a chemically protected form which is hydrolyzed in plants to the active component. In our experiments …
Number of citations: 208 www.sciencedirect.com
H Kraehmer, B Laber, C Rosinger, A Schulz - Plant physiology, 2014 - academic.oup.com
The purpose of modern industrial herbicides is to control weeds. The species of weeds that plague crops today are a consequence of the historical past, being related to the history of …
Number of citations: 211 academic.oup.com
T Iwafune, K Inao, T Horio, N Iwasaki… - Journal of Pesticide …, 2010 - jstage.jst.go.jp
Thirty-nine paddy pesticides and 11 of their metabolites were monitored in the Sakura River during the rice cultivation season in 2007 and 2008. Pesticide concentrations in the river …
Number of citations: 92 www.jstage.jst.go.jp
H Kraehmer, A Van Almsick, R Beffa, H Dietrich… - Plant …, 2014 - academic.oup.com
In response to changing market dynamics, the discovery of new herbicides has declined significantly over the past few decades and has only seen a modest upsurge in recent years. …
Number of citations: 85 academic.oup.com
P Jeschke - Pest Management Science, 2016 - Wiley Online Library
The synthesis of propesticides is an important concept in design of modern agrochemicals with optimal efficacy, environmental safety, user friendliness and economic variability. Based …
Number of citations: 134 onlinelibrary.wiley.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.